molecular formula C6H9ClF3NO2 B13257176 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13257176
M. Wt: 219.59 g/mol
InChI Key: VMHOUBODDGCOQF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8F3NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group at the 3-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, such as increased lipophilicity and stability, making it valuable for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H9ClF3NO2

Molecular Weight

219.59 g/mol

IUPAC Name

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-2-10-4(3)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H

InChI Key

VMHOUBODDGCOQF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1C(F)(F)F)C(=O)O.Cl

Origin of Product

United States

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